Enhanced Electron-Accepting Capacity Relative to Quinoxaline Backbone
Comparative molecular design studies demonstrate that the pyrido[2,3-b]pyrazine core possesses significantly enhanced electron-accepting ability compared to the quinoxaline analog due to the introduction of an additional pyridine nitrogen atom in the fused heterocyclic framework [1][2].
| Evidence Dimension | Electron-accepting ability / LUMO accessibility |
|---|---|
| Target Compound Data | Higher electron affinity (LUMO energy levels typically in the range of -2.64 to -2.91 eV in TADF emitter designs) |
| Comparator Or Baseline | Quinoxaline core (lower electron affinity; standard fused bicyclic heterocycle) |
| Quantified Difference | Qualitative trend with quantitative LUMO support: The pyrido[2,3-b]pyrazine core enables superior electron injection and stabilization of the anionic radical state in donor-acceptor architectures, attributed to the third nitrogen atom in the fused ring system. |
| Conditions | DFT calculations and photoelectron emission spectroscopy of donor-acceptor compounds; LUMO values reported for pyrido[2,3-b]pyrazine-based TADF emitters [3]. |
Why This Matters
This property is critical for designing electron-transporting materials and thermally activated delayed fluorescence (TADF) emitters, as higher electron affinity directly correlates with lower electron injection barriers and improved charge balance in OLEDs.
- [1] Nagar, M. et al. (2021). Design, Synthesis and Opto-electrochemical Properties of Novel Donor–Acceptor Based 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives as Blue-Orange Fluorescent Materials. Dyes and Pigments. View Source
- [2] Pagidi, S. et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. View Source
- [3] Lekavicius, D., Keruckiene, R., Guzauskas, M., Volyniuk, D., & Grazulevicius, J. V. (2026). Horizontally oriented pyrido[2,3-b]pyrazine-based thermally activated delayed fluorescence emitters exhibiting bipolar charge transport for efficient organic light-emitting diodes. Journal of Materials Chemistry C, Advance Article. View Source
